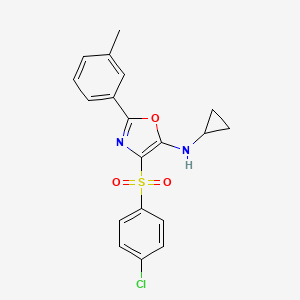

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine typically involves multiple steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

-

Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) reacts with the oxazole intermediate. This reaction usually takes place in the presence of a base like triethylamine.

-

Attachment of the Cyclopropyl Group: : The cyclopropyl group can be attached through a nucleophilic substitution reaction, where a cyclopropylamine reacts with the sulfonylated oxazole intermediate.

-

Final Assembly: : The final compound is obtained by coupling the m-tolyl group to the oxazole ring, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Sulfides, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

-

Antidiabetic Potential :

- Research has indicated that compounds featuring similar structural motifs exhibit antidiabetic properties by inhibiting enzymes such as α-glucosidase and α-amylase. The presence of electron-donating and electron-withdrawing groups on the aromatic ring enhances their inhibitory activity against these enzymes, making derivatives of sulfonamide promising in managing type 2 diabetes .

-

Inhibitory Mechanisms :

- Molecular docking studies have shown that compounds like 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine can form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. This suggests a strong binding affinity, which is critical for effective enzyme inhibition .

Case Studies

-

Synthesis and Evaluation :

- A series of derivatives were synthesized to evaluate their biological activity against various targets. For instance, the synthesis involved the reaction of para-chloroaniline with chlorosulfonic acid to produce sulfonamide derivatives, which were then tested for their antidiabetic efficacy in vitro and in vivo models .

-

Molecular Dynamics Simulations :

- Advanced molecular dynamics simulations have been conducted to assess the stability of these compounds in complex with target proteins. The results confirmed that the most active compounds maintained stability within the binding sites over extended simulation periods, indicating their potential as drug candidates .

Summary of Applications

The applications of this compound can be categorized as follows:

| Application | Description |

|---|---|

| Antidiabetic Agents | Inhibits α-glucosidase and α-amylase, potentially useful in managing diabetes. |

| Enzyme Inhibition | Demonstrates strong binding through hydrogen bonding and hydrophobic interactions. |

| Drug Development | Serves as a scaffold for synthesizing new therapeutic agents targeting various diseases. |

Wirkmechanismus

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine

- 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine

Uniqueness

Compared to similar compounds, 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that structural modifications can significantly enhance their efficacy against various bacterial and fungal strains. For example, compounds with similar oxazole structures have demonstrated notable antimicrobial effects, suggesting a potential for this compound to exhibit similar properties .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| Compound A | 15 mm |

| Compound B | 20 mm |

| This compound | TBD |

Antioxidant Activity

Antioxidant assays using methods such as DPPH and ABTS have shown promising results for oxazole derivatives. The antioxidant activity is measured by the percentage inhibition of free radicals. Preliminary data suggests that modifications in the oxazole ring can enhance antioxidant properties .

| Method | Inhibition Percentage (%) |

|---|---|

| DPPH | TBD |

| ABTS | TBD |

Cytotoxicity

Evaluating cytotoxicity is crucial for assessing the safety profile of new compounds. In vitro studies have indicated that some derivatives exhibit low cytotoxicity while maintaining biological activity. The selectivity index (SI) is often calculated to determine the safety margin of these compounds .

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target proteins. These studies reveal key hydrogen bonding and hydrophobic interactions that contribute to the biological activity of the compound.

Case Studies

- Case Study on Antiviral Activity : A related compound was tested against human adenovirus (HAdV), showing significant antiviral activity with an IC50 value in the low micromolar range. This suggests that structural analogs may also possess antiviral properties .

- Case Study on Antidiabetic Potential : Research on similar oxazole derivatives has shown promising α-glucosidase inhibitory activity, with some compounds demonstrating IC50 values lower than standard drugs like acarbose .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(3-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-12-3-2-4-13(11-12)17-22-19(18(25-17)21-15-7-8-15)26(23,24)16-9-5-14(20)6-10-16/h2-6,9-11,15,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOSRKWOZQXYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.